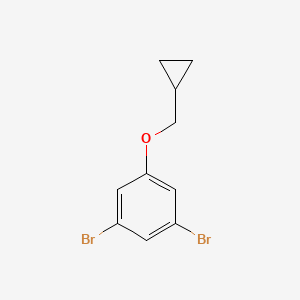
1,3-Dibromo-5-(cyclopropylmethoxy)benzene
概要
説明
1,3-Dibromo-5-(cyclopropylmethoxy)benzene, also known as DB-5CP, is a chemical compound that is used in a variety of scientific research applications. It is a colorless to pale yellow liquid that is synthesized by the reaction of 1,3-dibromobenzene and cyclopropylmethanol. DB-5CP is a versatile compound that has been used in a range of studies, including biochemical and physiological research, as well as a wide range of laboratory experiments. The following paper will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for DB-5CP.
科学的研究の応用
1,3-Dibromo-5-(cyclopropylmethoxy)benzene has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various compounds, including polymers, dyes, and pharmaceuticals. It has also been used as a catalyst in the synthesis of polymers and as a solvent in the production of polyurethanes. Additionally, 1,3-Dibromo-5-(cyclopropylmethoxy)benzene has been used in the study of biochemical and physiological processes, such as the regulation of gene expression, the control of cell growth and differentiation, and the regulation of metabolic pathways.
作用機序
The mechanism of action of 1,3-Dibromo-5-(cyclopropylmethoxy)benzene is not fully understood. However, it is believed that the compound interacts with certain enzymes and proteins, which can then lead to changes in biochemical and physiological processes. For example, 1,3-Dibromo-5-(cyclopropylmethoxy)benzene has been shown to inhibit the activity of certain enzymes, such as tyrosinase, which is involved in the synthesis of melanin. Additionally, the compound has been shown to interact with certain proteins, such as cytochrome P450, which is involved in the metabolism of drugs and other compounds.
Biochemical and Physiological Effects
1,3-Dibromo-5-(cyclopropylmethoxy)benzene has been shown to have a range of biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes, such as tyrosinase, which is involved in the synthesis of melanin. Additionally, the compound has been shown to interact with certain proteins, such as cytochrome P450, which is involved in the metabolism of drugs and other compounds. In addition, 1,3-Dibromo-5-(cyclopropylmethoxy)benzene has been shown to alter the expression of certain genes, which can lead to changes in cell growth and differentiation.
実験室実験の利点と制限
The use of 1,3-Dibromo-5-(cyclopropylmethoxy)benzene in laboratory experiments has a number of advantages. For example, the compound is relatively easy to synthesize and is available commercially at a reasonable cost. Additionally, the compound is relatively stable and can be stored for long periods of time without degradation. However, there are some limitations to the use of 1,3-Dibromo-5-(cyclopropylmethoxy)benzene in laboratory experiments. For example, the compound is toxic and should be handled with care. Additionally, the compound has a limited solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are a number of potential future directions for the use of 1,3-Dibromo-5-(cyclopropylmethoxy)benzene in scientific research. For example, the compound could be used to develop new pharmaceuticals or to study the effects of certain drugs on biochemical and physiological processes. Additionally, the compound could be used to study the regulation of gene expression and the control of cell growth and differentiation. Finally, the compound could be used to study the regulation of metabolic pathways and the effects of environmental stressors on biochemical and physiological processes.
特性
IUPAC Name |
1,3-dibromo-5-(cyclopropylmethoxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Br2O/c11-8-3-9(12)5-10(4-8)13-6-7-1-2-7/h3-5,7H,1-2,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHEAEHMLHSSQNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC(=CC(=C2)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Br2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40736230 | |
| Record name | 1,3-Dibromo-5-(cyclopropylmethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40736230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dibromo-5-(cyclopropylmethoxy)benzene | |
CAS RN |
918904-35-5 | |
| Record name | 1,3-Dibromo-5-(cyclopropylmethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40736230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


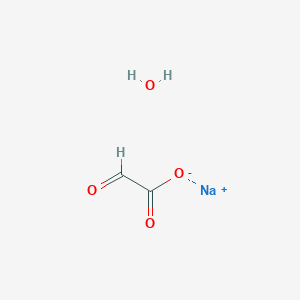
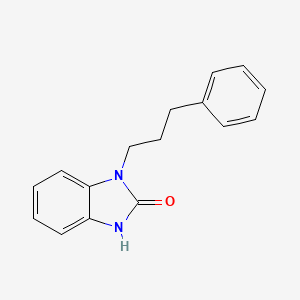


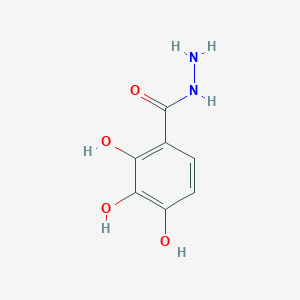
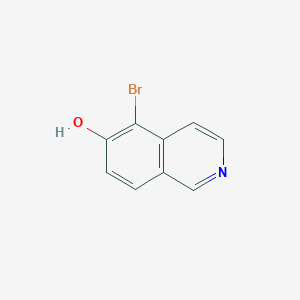
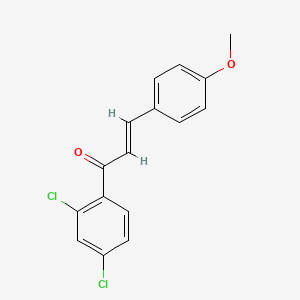
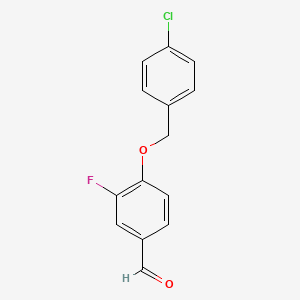


![1-{[(Prop-2-en-1-yl)oxy]carbonyl}piperidine-4-carboxylate](/img/structure/B3167264.png)
![1-[(Prop-2-en-1-yloxy)carbonyl]piperidine-3-carboxylic acid](/img/structure/B3167267.png)
